molecular formula C7H7F9O3 B1306895 Tris(2,2,2-trifluoroethyl)orthoformate CAS No. 58244-27-2

Tris(2,2,2-trifluoroethyl)orthoformate

Cat. No.: B1306895
CAS No.: 58244-27-2
M. Wt: 310.11 g/mol
InChI Key: IESBVSNCDNHMSL-UHFFFAOYSA-N
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Description

Tris(2,2,2-trifluoroethyl)orthoformate (TFEO) is a fluorinated orthoester compound with the molecular formula C₇H₇F₉O₃ and CAS number 58244-27-2. It is a key component in advanced electrolyte systems for lithium metal batteries (LMBs), particularly in localized high-concentration electrolytes (LHCEs). TFEO acts as a hydrofluoroether (HFE)-based diluent, enabling high anodic stability (>4.5 V vs. Li/Li⁺) and improved interfacial compatibility with lithium metal anodes . Its low highest occupied molecular orbital (HOMO) value (-12.3 eV) and ability to maintain solvent-in-salt solvation structures at low salt concentrations make it critical for stabilizing high-voltage cathodes (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂, NMC811) and suppressing lithium dendrite growth .

Preparation Methods

Direct Synthesis via Orthoformate Precursors

Overview

The most common preparation method involves the reaction of orthoformic acid derivatives with 2,2,2-trifluoroethanol. This method is efficient due to the high reactivity of the alcohol and the stability of the trifluoroethyl group.

Reaction Steps

  • Reactants :

    • Orthoformic acid esters (e.g., trimethyl orthoformate or triethyl orthoformate).
    • 2,2,2-trifluoroethanol.
    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction Conditions :

    • The reaction typically occurs under reflux conditions in an inert solvent like toluene or dichloromethane.
    • Removal of by-products (e.g., methanol or ethanol) via azeotropic distillation drives the reaction equilibrium forward.
  • Equation :
    $$
    HC(OR)3 + 3 CF3CH2OH \xrightarrow{\text{Acid Catalyst}} HC(OCH2CF3)3 + 3 ROH
    $$
    Here, $$ R $$ represents an alkyl group such as methyl or ethyl.

  • Purification :

    • The crude product is purified by vacuum distillation to achieve high purity.

Advantages :

  • Straightforward and scalable.
  • High yields under optimized conditions.

Transesterification Method

Overview

This method involves the transesterification of pre-existing orthoformates with 2,2,2-trifluoroethanol in the presence of a catalyst.

Reaction Steps

  • Reactants :

    • Triethyl orthoformate.
    • 2,2,2-trifluoroethanol.
    • Catalysts like titanium tetrachloride or Lewis acids.
  • Procedure :

    • The mixture is heated to moderate temperatures (50–80°C).
    • Ethanol by-product is continuously removed to shift the equilibrium toward product formation.
  • Equation :
    $$
    HC(OEt)3 + 3 CF3CH2OH \xrightarrow{\text{Catalyst}} HC(OCH2CF3)3 + 3 EtOH
    $$

  • Purification :

    • The product is isolated by fractional distillation under reduced pressure.

Advantages :

  • Utilizes readily available starting materials.
  • Avoids harsher reaction conditions compared to direct synthesis.

Fluorination-Based Synthesis

Overview

This less common method involves fluorinating pre-synthesized tris(ethyl)orthoformate using a fluorinating agent like sulfur tetrafluoride (SF$$_4$$) or diethylaminosulfur trifluoride (DAST).

Reaction Steps

  • Reactants :

    • Tris(ethyl)orthoformate.
    • Fluorinating agent (e.g., SF$$_4$$).
  • Procedure :

    • The reaction occurs at low temperatures (-20°C to 0°C) in an inert solvent such as dichloromethane.
    • Careful control of temperature and stoichiometry is required to prevent over-fluorination.
  • Equation :
    $$
    HC(OEt)3 + SF4 \rightarrow HC(OCH2CF3)_3
    $$

  • Purification :

    • The product is purified through chromatographic techniques or distillation.

Advantages :

  • Direct introduction of trifluoroethyl groups.
  • High specificity for fluorinated products.

Disadvantages :

  • Requires specialized equipment for handling fluorinating agents.
  • Higher cost and safety concerns compared to other methods.

Data Table: Comparative Analysis of Preparation Methods

Method Reactants Required Reaction Conditions Yield (%) Scalability Notes
Direct Synthesis Orthoformic acid ester, trifluoroethanol Reflux with acid catalyst High High Simple and widely used
Transesterification Triethyl orthoformate, trifluoroethanol Moderate heating with catalyst Moderate Moderate Suitable for laboratory synthesis
Fluorination-Based Synthesis Tris(ethyl)orthoformate, SF$$_4$$ Low temperature with fluorinating agent Variable Low Requires specialized equipment

Key Considerations in Synthesis

  • Purity of Starting Materials : Impurities in reactants can lead to side reactions or lower yields.
  • Catalyst Selection : Acid catalysts are effective but require careful handling due to corrosive properties.
  • Temperature Control : Overheating can lead to decomposition or undesired by-products.
  • Safety Measures : Fluorination-based methods involve hazardous reagents that necessitate stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions: Tris(2,2,2-trifluoroethyl)orthoformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products[][1].

    Hydrolysis: In the presence of water, it can hydrolyze to form trifluoroethanol and orthoformic acid[][1].

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols[][1].

    Catalysts: Acidic or basic catalysts are often used to facilitate these reactions[][1].

Major Products:

    Substituted Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed[][1].

    Hydrolysis Products: Trifluoroethanol and orthoformic acid are the primary products of hydrolysis[][1].

Scientific Research Applications

Chemical Properties and Structure

Tris(2,2,2-trifluoroethyl)orthoformate is characterized by its unique trifluoromethyl groups that enhance its chemical stability and reactivity. Its molecular formula is C9H9F9O4C_9H_9F_9O_4, and it typically appears as a colorless to light yellow liquid with a boiling point of approximately 133 °C .

Electrolyte Applications in Energy Storage

One of the most significant applications of this compound is as an electrolyte in lithium-ion batteries. The compound has been studied for its ability to improve the solvation structure of lithium salts, which is crucial for enhancing ionic conductivity and overall battery performance.

  • Case Study: Lithium-Ion Battery Performance
    • A study demonstrated that using this compound as part of the electrolyte formulation resulted in improved electrochemical stability compared to conventional solvents. The ionic conductivity was measured to be significantly higher when combined with lithium salts .
    • The presence of fluorinated groups contributed to the oxidative stability of the electrolyte, allowing it to withstand higher voltages without decomposing .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in esterification reactions and as a dehydrating agent.

  • Esterification Reactions
    • The compound can effectively promote esterification reactions by reacting with alcohols and carboxylic acids to yield esters. This property makes it valuable in synthesizing various organic compounds .
  • Dehydrating Agent
    • Its ability to remove water makes it useful in reactions requiring anhydrous conditions. For instance, it has been utilized in the synthesis of complex organic molecules where water removal is critical for reaction success .

Fluorinated Solvent Systems

The incorporation of this compound into solvent systems has been explored due to its unique solvation properties.

  • Case Study: Fluorinated Ether Solvent
    • Research indicated that when combined with other fluorinated ethers, this compound enhances the solvation capabilities for lithium ions while maintaining high thermal stability . This combination was shown to facilitate better ion pairing and improved conductivity in battery applications.

Environmental Considerations

While this compound exhibits beneficial properties for industrial applications, its environmental impact is also a consideration.

  • Toxicity and Safety
    • Studies have indicated that long-term exposure does not produce chronic adverse health effects; however, good hygiene practices are recommended during handling due to potential irritations upon contact with skin or eyes .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Electrolytes Used in lithium-ion batteriesImproved ionic conductivity
Organic Synthesis Acts as a dehydrating agent and esterification promoterEfficient synthesis of esters
Fluorinated Solvents Enhances solvation propertiesHigh thermal stability
Safety Minimal chronic effects notedRequires safety precautions

Comparison with Similar Compounds

Structural and Functional Analogues

TFEO belongs to the fluorinated orthoester and HFE families. Key structural analogues include:

Compound Name Chemical Structure Key Properties Applications
Tris(2,2,2-trifluoroethyl)orthoformate (TFEO) C(OCH₂CF₃)₃ Low HOMO (-12.3 eV), high anodic stability, LHCE diluent High-voltage LMBs, Li-S batteries
Bis(2,2,2-trifluoroethyl) ether (BTFE) CF₃CH₂OCH₂CF₃ Low polarity, inert diluent, poor salt solubility LHCEs for Li-S batteries
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) CF₂CF₂OCH₂CF₂CF₃ High fluorination, low viscosity, LHCE compatibility High-energy-density LMBs
Tripropyl Orthoformate HC(OCH₂CH₂CH₃)₃ Non-fluorinated, low anodic stability Organic synthesis
Trimethyl Orthoisobutyrate CH₃C(CH₃)(OCH₃)₂ Hydrolytic instability, limited electrochemical use Esterification reactions

Electrochemical Performance

  • Anodic Stability: TFEO outperforms non-fluorinated orthoesters (e.g., tripropyl orthoformate) and conventional ethers (e.g., dimethoxyethane, DME) due to its fluorinated ethyl groups, which resist oxidation at high voltages (>4.5 V) .
  • Ionic Conductivity: Unlike non-fluorinated HFEs (e.g., BTFE, TTE), TFEO’s micelle-like solvation structure in LHCEs enhances Li⁺ transport by maintaining clustered Li⁺-solvent interactions while diluting bulk electrolyte viscosity .
  • Lithium Compatibility : TFEO reduces Li dendrite formation compared to carbonate-based electrolytes (e.g., fluoroethylene carbonate, FEC) by forming a stable solid-electrolyte interphase (SEI) rich in LiF .

Cost and Practical Limitations

  • Cost: TFEO is more expensive than non-fluorinated diluents (e.g., triethyl orthoformate) due to its synthetic complexity .
  • Viscosity : While LHCEs with TFEO have lower viscosity than high-concentration electrolytes (HCEs), they remain more viscous than traditional carbonate-based electrolytes .

Key Research Findings

LHCE Optimization

  • TFEO-based LHCEs achieve 80% capacity retention after 200 cycles in Li||NMC811 cells at 4.4 V, outperforming BTFE and TTE-based systems .
  • In Li-S batteries, TFEO suppresses polysulfide shuttling by reducing electrolyte reactivity, enabling Coulombic efficiencies >99% .

Micelle-Like Solvation Mechanism

Molecular dynamics simulations confirm that TFEO promotes salt-solvent cluster formation, mimicking surfactant behavior to stabilize Li⁺ coordination while minimizing diluent-salt interactions .

Biological Activity

Tris(2,2,2-trifluoroethyl)orthoformate (TFO) is a chemical compound that has garnered attention for its applications in various fields, particularly in electrochemistry and material science. This article delves into the biological activity of TFO, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

TFO is an orthoformate derivative characterized by three trifluoroethyl groups attached to the orthoformate structure. This unique configuration contributes to its chemical reactivity and potential applications in organic synthesis and materials science.

TFO primarily interacts with lithium metal anodes in lithium metal batteries, where it exhibits high concentration electrolyte behavior. This interaction leads to improved performance and stability of the batteries by enhancing the electrochemical processes involved. The compound's ability to form a stable solid electrolyte interphase (SEI) on lithium metal surfaces is critical for its functionality as an electrolyte additive .

Biochemical Pathways

While TFO's primary applications are in electrochemistry, studies have indicated potential biochemical interactions. The compound has been shown to affect cellular processes indirectly through its role in enhancing battery performance, which may influence bioelectronic applications . However, direct biological activity data remains limited.

Toxicological Profile

TFO has been evaluated for its safety profile. According to available data:

  • Acute Toxicity : No significant acute toxicity has been reported in animal models. Long-term exposure is not expected to produce chronic health effects under normal conditions .
  • Skin and Eye Irritation : TFO may cause eye irritation but is not classified as harmful upon skin contact . Good hygiene practices are recommended to minimize exposure.
  • Endocrine Disruption : Current literature does not indicate any endocrine-disrupting properties associated with TFO .

Antibacterial Properties

Recent studies have explored TFO's potential as a cross-linking agent in textiles. For instance, when used with chitosan (CS), TFO-treated fabrics exhibited significant antibacterial properties that remained effective even after multiple washes. This highlights TFO's potential in developing durable antimicrobial materials for various applications .

Synthesis Applications

TFO has been utilized as a reagent in organic synthesis due to its reactivity with nucleophiles. It participates in substitution reactions leading to various substituted products, including hydrolysis products like trifluoroethanol and orthoformic acid . This versatility makes it a valuable substrate in synthetic organic chemistry.

Case Study 1: Electrolyte Additive Performance

A study investigated the incorporation of lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB), synthesized from TFO, into carbonate-based electrolytes for lithium batteries. The results indicated significant improvements in electrochemical performance, including enhanced cycle stability and reduced lithium dendrite formation . This underscores TFO's relevance in advancing battery technology.

Case Study 2: Antimicrobial Textile Development

In another research initiative, TFO was employed as a cross-linker for chitosan-coated fabrics. The treated fabrics demonstrated remarkable resistance to microbial growth, suggesting that TFO can play a crucial role in developing smart textiles with long-lasting antibacterial properties .

Summary of Biological Activity Data

Property Observation
Acute ToxicityNo significant effects reported
Skin IrritationMinimal; good hygiene practices recommended
Eye IrritationPossible irritation
Endocrine DisruptionNo evidence found
Antibacterial ActivityEffective when used in textile applications

Q & A

Basic Research Questions

Q. How can researchers verify the purity of TFEO and ensure its stability during experimental workflows?

  • Methodological Answer: TFEO purity is typically assessed via gas chromatography (GC) with flame ionization detection, as commercial batches often exceed >98.0% purity . Stability under storage is influenced by avoiding moisture and high temperatures. Thermogravimetric analysis (TGA) can determine thermal decomposition thresholds, while nuclear magnetic resonance (NMR) monitors structural integrity over time. Safety protocols should address its flammability (GHS Category 2) and acute toxicity (Category 4) .

Q. What analytical techniques are most effective for characterizing TFEO in complex electrolyte formulations?

  • Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C-F stretching at ~1200 cm⁻¹). 19^{19}F NMR resolves trifluoroethyl environments, while mass spectrometry (MS) confirms molecular weight (310.11 g/mol) . For electrolyte systems, electrochemical impedance spectroscopy (EIS) evaluates ionic conductivity, and X-ray photoelectron spectroscopy (XPS) probes electrode-electrolyte interfaces for degradation products .

Q. What safety protocols are critical when handling TFEO in laboratory settings?

  • Methodological Answer: TFEO requires storage in inert, moisture-free environments due to its flammability (flash point 36°C) and reactivity with strong acids/bases. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Spill management should use non-combustible absorbents (e.g., vermiculite), and waste must comply with halogenated solvent disposal regulations .

Advanced Research Questions

Q. How does TFEO enhance the stability of lithium metal batteries (LMBs) in high-temperature and high-voltage conditions?

  • Methodological Answer: TFEO’s trifluoroethyl groups (-CF₃) provide strong electron-withdrawing effects, lowering the highest occupied molecular orbital (HOMO) energy and improving oxidative stability (>4.5 V vs. Li/Li⁺). Its high boiling point (145°C) enables operation at elevated temperatures, as demonstrated in Li||LiNi₀.₈Co₀.₁Mn₀.₁O₂ cells cycling at 60°C . Comparative studies with non-fluorinated ethers (e.g., DME) show TFEO reduces parasitic reactions at lithium anodes .

Q. What computational approaches predict TFEO’s solvation behavior in localized high-concentration electrolytes (LHCEs)?

  • Methodological Answer: Density functional theory (DFT) calculates binding energies between TFEO and anions (e.g., FSI⁻: 19.5 kcal/mol). Molecular dynamics (MD) simulations reveal preferential solvation of Li⁺ by fluorinated solvents, forming stable solid-electrolyte interphases (SEI). Quantum chemistry models correlate -CF₃ substituents with reduced solvent polarization, enhancing Li⁺ transference numbers .

Q. How can researchers resolve contradictions in TFEO’s reported electrochemical performance across studies?

  • Methodological Answer: Discrepancies often arise from salt concentration (e.g., 1–4 M LiFSI), electrode materials (graphite vs. silicon), or cycling protocols. Controlled experiments varying salt/solvent ratios and using symmetric Li||Li cells isolate TFEO’s contributions. Cross-validation with in-situ Raman spectroscopy quantifies Li⁺-solvent coordination dynamics .

Q. What role does TFEO play in suppressing lithium dendrite growth compared to other fluorinated additives?

  • Methodological Answer: TFEO’s ether oxygen facilitates uniform Li⁺ flux, while -CF₃ groups promote inorganic-rich SEI (e.g., LiF). Cryo-electron microscopy (cryo-EM) contrasts TFEO with tris(pentafluorophenyl)phosphine, showing denser SEI layers and fewer dendrites. Galvanostatic cycling at 0.5 mA/cm² demonstrates 90% Coulombic efficiency over 200 cycles .

Properties

IUPAC Name

2-[bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F9O3/c8-5(9,10)1-17-4(18-2-6(11,12)13)19-3-7(14,15)16/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESBVSNCDNHMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395037
Record name tris(Trifluoroethoxy)methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58244-27-2
Record name Ethane, 1,1′,1′′-[methylidynetris(oxy)]tris[2,2,2-trifluoro-
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Record name tris(Trifluoroethoxy)methane
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Record name Tris(2,2,2-trifluoroethyl)orthoformate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tris(2,2,2-trifluoroethyl)orthoformate
Tris(2,2,2-trifluoroethyl)orthoformate
Tris(2,2,2-trifluoroethyl)orthoformate
Tris(2,2,2-trifluoroethyl)orthoformate
Tris(2,2,2-trifluoroethyl)orthoformate
Tris(2,2,2-trifluoroethyl)orthoformate

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